molecular formula C11H22Cl2N2O B1382801 decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride CAS No. 1803562-81-3

decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride

Cat. No.: B1382801
CAS No.: 1803562-81-3
M. Wt: 269.21 g/mol
InChI Key: RHQGIVATYRQURX-UHFFFAOYSA-N
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Description

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride is a complex organic compound with a unique spiro structure This compound is characterized by its fused ring system, which includes a pyran ring and a pyrrolo[1,2-a]pyrazine ring

Preparation Methods

The synthesis of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired spiro compound.

Chemical Reactions Analysis

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride can be compared with other similar compounds, such as hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] dihydrochloride . While both compounds share a spiro structure and similar ring systems, decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride is unique due to its specific ring fusion and chemical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1;;/h10,12H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGIVATYRQURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(CCOCC3)NCCN2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 2
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 3
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 4
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 5
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 6
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride

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